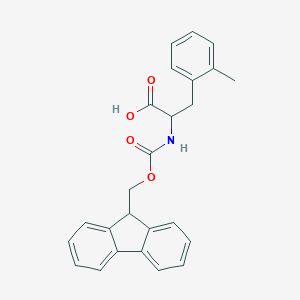

DL-N-FMOC-2'-METHYLPHENYLALANINE

Description

Context and Significance as an Unnatural Amino Acid Building Block

Unnatural amino acids are non-proteinogenic amino acids that serve as powerful tools in drug discovery and materials science. nih.gov Their integration into peptide chains can lead to molecules with improved characteristics compared to their natural counterparts, such as increased stability against enzymatic degradation, enhanced receptor affinity and selectivity, and better bioavailability. nih.govnih.gov DL-N-FMOC-2'-METHYLPHENYLALANINE is a derivative of the natural amino acid phenylalanine, distinguished by a methyl group at the 2'-position of the phenyl ring and the presence of both D and L enantiomers.

The 2'-methyl group introduces steric hindrance and alters the electronic properties of the phenyl ring, which can significantly influence the conformational preferences of the resulting peptide. osti.gov This modification can force the peptide backbone into specific secondary structures, such as turns or helices, which may be crucial for biological activity. nih.gov The use of a racemic (DL) mixture can lead to the generation of peptide libraries with diverse stereochemistries at a specific position, allowing for the exploration of a wider conformational space and the potential discovery of diastereomers with optimal activity.

Role in Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) Methodologies

The Fmoc group is a base-labile protecting group for the α-amino group of amino acids, and its use is central to one of the most common strategies for solid-phase peptide synthesis (SPPS). nih.govnih.gov The Fmoc SPPS method is favored for its mild deprotection conditions, which are compatible with a wide range of sensitive and modified amino acids. nih.gov

The synthesis of peptides using this compound follows the standard Fmoc SPPS cycle. peptide.com This involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. scielo.org.mx Each cycle consists of:

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide, typically using a solution of piperidine (B6355638) in a suitable solvent. scielo.org.mx

Activation and Coupling: The incoming Fmoc-amino acid, in this case, this compound, is activated at its carboxyl group and then coupled to the newly exposed N-terminal amine of the peptide chain. scielo.org.mx

Washing: Removal of excess reagents and byproducts.

A significant challenge when incorporating sterically hindered amino acids like 2'-methylphenylalanine is the potential for incomplete coupling reactions. researchgate.net The bulky methyl group can slow down the reaction kinetics, necessitating longer coupling times or the use of more potent coupling reagents to ensure the complete formation of the peptide bond. researchgate.net Furthermore, the use of a racemic mixture results in the synthesis of a mixture of diastereomeric peptides, which will require separation and characterization after cleavage from the resin.

Fundamental Contributions to Peptidomimetic Design and Peptide Engineering

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov The incorporation of unnatural amino acids like 2'-methylphenylalanine is a cornerstone of peptidomimetic design.

The 2'-methyl group on the phenyl ring of phenylalanine can have profound effects on peptide conformation. osti.gov It can restrict the rotation around the chi (χ) angles of the amino acid side chain, thereby pre-organizing the peptide into a specific conformation that may be more favorable for binding to a biological target. acs.org This conformational constraint can lead to increased potency and selectivity. Moreover, the methyl group can enhance the hydrophobicity of the peptide, which can improve its ability to cross cell membranes. nih.gov

The introduction of N-methylation, as seen in N-methylphenylalanine derivatives, is another powerful tool in peptide engineering. nih.govmdpi.com This modification can prevent the formation of hydrogen bonds involving the amide nitrogen, altering the peptide's secondary structure and increasing its resistance to proteolytic enzymes. researchgate.net Peptides containing N-methylated amino acids often exhibit improved oral bioavailability and a longer half-life in the body. mdpi.com

The use of this compound allows for the systematic exploration of how both the D- and L-configurations at a specific position, combined with the conformational constraints imposed by the 2'-methyl group, affect the biological activity of a peptide. This approach can be instrumental in structure-activity relationship (SAR) studies, providing valuable insights for the rational design of more effective peptide-based therapeutics.

| Property | Description |

| IUPAC Name | (2R,S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(o-tolyl)propanoic acid |

| Molecular Formula | C25H23NO4 |

| Molecular Weight | 401.46 g/mol |

| Appearance | White to off-white solid |

| Key Structural Features | Racemic (DL) mixture, N-terminal Fmoc protecting group, Methyl group at the 2'-position of the phenyl ring |

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFMRMRGTNDDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135944-06-8 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135944-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Dl N Fmoc 2 Methylphenylalanine and Its Integration into Peptide Sequences

Advanced Strategies for Fmoc-Protected 2'-Methylphenylalanine Synthesis

The synthesis of Fmoc-protected N-methylated amino acids, such as DL-N-Fmoc-2'-methylphenylalanine, can be achieved through both solution-phase and solid-phase methodologies. Each approach offers distinct advantages and is chosen based on the desired scale of synthesis and the specific requirements of the target peptide.

Development of Solution-Phase Synthetic Routes

Solution-phase synthesis provides a versatile platform for the preparation of Fmoc-protected amino acids. A common strategy involves the initial protection of the amino group of the parent amino acid, in this case, DL-2'-methylphenylalanine, with the fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base. wikipedia.org

Following Fmoc protection, the N-methylation is carried out. A widely used method is the Fukuyama procedure, which involves the formation of a 2-nitrobenzenesulfonyl (o-NBS) protected amine. researchgate.net The sulfonamide proton is sufficiently acidic to be deprotonated by a mild base, and the resulting anion can be methylated using a suitable methylating agent. Subsequent removal of the o-NBS group yields the desired N-methylated amino acid, which can then be used in peptide synthesis. While solution-phase methods are highly adaptable, they can be labor-intensive and may require extensive purification steps.

Solid-Phase Approaches for Constructing Fmoc-N-Methyl Amino Acid Building Blocks

Solid-phase synthesis offers a more streamlined approach for the preparation of Fmoc-N-methyl amino acids, minimizing purification steps and allowing for easier handling of reagents.

A robust method for the solid-phase synthesis of Fmoc-N-methyl amino acids employs the 2-chlorotrityl (2-CTC) resin. researchgate.netnih.gov This acid-labile resin serves as a temporary protecting group for the carboxylic acid functionality of the amino acid. The synthesis begins by anchoring the Fmoc-protected amino acid, such as Fmoc-DL-2'-methylphenylalanine, to the 2-CTC resin.

The Fmoc group is then removed using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). uci.eduscielo.org.mx The liberated amino group is subsequently protected with an o-nitrobenzenesulfonyl (o-NBS) group. This protection strategy is crucial as it renders the remaining N-H proton acidic enough for the subsequent methylation step. The N-methylation is then performed on the resin-bound amino acid. Finally, the desired Fmoc-N-methyl-2'-methylphenylalanine is cleaved from the resin under mild acidic conditions, which leave the Fmoc group and other acid-labile side-chain protecting groups intact. researchgate.net The use of 2-CTC resin is advantageous due to its high loading capacity and the mild cleavage conditions required, which helps to prevent side reactions. nih.gov

The choice of alkylating agent for the N-methylation step is critical for the success of the synthesis. Methyl iodide and dimethyl sulfate (B86663) are two commonly used reagents for this purpose. researchgate.net

Methyl iodide is a highly reactive methylating agent. However, its use can sometimes lead to over-methylation or other side reactions. Dimethyl sulfate is another effective methylating agent that is often used in these syntheses. nih.gov Both reagents have been successfully employed in the N-methylation of amino acids on solid support. nih.gov The selection between the two often depends on the specific amino acid being modified and the desired reaction conditions.

| Alkylating Agent | Advantages | Disadvantages |

| Methyl Iodide | Highly reactive | Can lead to over-methylation, volatile |

| Dimethyl Sulfate | Effective methylating agent, less volatile than methyl iodide | Highly toxic, requires careful handling |

Stereoselective Synthesis of 2'-Methylphenylalanine Derivatives

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, controlling the stereochemistry during the synthesis of unnatural amino acids like 2'-methylphenylalanine is of paramount importance.

Enantioselective and Diastereoselective Control in Unnatural Amino Acid Synthesis

The synthesis of enantiomerically pure amino acids is a significant challenge in organic chemistry. Several strategies have been developed to achieve enantioselective and diastereoselective control in the synthesis of unnatural amino acids.

One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed.

Another powerful strategy is asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one enantiomer over the other. For instance, the asymmetric hydrogenation of prochiral precursors is a widely used method for the synthesis of enantiomerically enriched amino acids.

In the context of N-methylated amino acids, maintaining the chiral integrity of the starting amino acid during the N-methylation process is crucial. The Biron-Kessler method, which employs o-NBS protection, has been shown to proceed without significant racemization. nih.gov

Furthermore, enzymatic methods are increasingly being employed for the stereoselective synthesis of amino acids. Phenylalanine ammonia (B1221849) lyases (PALs), for example, have been used in the synthesis of both D- and L-phenylalanine derivatives. mit.edu Biocatalytic stereoinversion cascades have also been developed to convert readily available L-amino acids into their D-enantiomers with high enantiomeric excess. researchgate.net These enzymatic approaches offer the advantages of high selectivity and mild reaction conditions.

| Synthetic Strategy | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome. | The auxiliary is removed after the desired stereocenter is formed. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer. | Enables the synthesis of enantiomerically enriched products from prochiral substrates. |

| Enzymatic Methods | Enzymes are used as catalysts to perform stereoselective transformations. | High selectivity, mild reaction conditions, environmentally friendly. |

Catalytic Approaches for Stereocenter Induction

The synthesis of enantiomerically pure amino acids is a cornerstone of modern medicinal chemistry. For derivatives like 2'-methylphenylalanine, catalytic approaches are pivotal for establishing the desired stereocenter. While specific literature on the catalytic asymmetric synthesis of this compound is not abundant, general principles of catalytic stereocenter induction for phenylalanine analogs can be applied.

One such approach involves the use of chiral catalysts in reactions that create the stereogenic center. For instance, phenylalanine-derived trifluoromethyl ketones have been synthesized for the in situ generation of dioxiranes, which are used in oxidation catalysis. nih.gov This highlights the potential for derivatives of phenylalanine to act as catalysts themselves. The synthesis of these catalysts can involve steps like Negishi cross-coupling to construct the parent amino acid structure. nih.gov The development of peptide-based ketones as catalysts for oxidation reactions, including epoxidation and C-H hydroxylation, further underscores the synergy between peptide chemistry and catalysis. nih.gov

For the direct synthesis of the amino acid, methods can be adapted from established procedures for similar compounds. For example, N-methylation of amino acids, a common modification, can be achieved through procedures like the Biron-Kessler method, which involves alkylation using reagents such as dimethyl sulfate or methyl iodide. nih.govnih.gov Such methods can be performed on solid-phase supports, utilizing resins like 2-chlorotrityl chloride (2-CTC) to temporarily protect the carboxylic acid group. nih.gov

Methodologies for Integrating this compound into Peptide Chains

The integration of modified amino acids like this compound into peptide sequences is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). The most widely adopted method is the Fmoc/tBu strategy, which offers a milder and more convenient approach compared to older Boc/Benzyl methods. altabioscience.comresearchgate.net

Optimized Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols for Modified Residues

The standard Fmoc SPPS protocol involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. americanpeptidesociety.orgnih.gov The Fmoc group is removed with a mild base, typically piperidine, and the subsequent amino acid is coupled to the newly exposed amine. altabioscience.comuci.edu However, the presence of modified residues, particularly sterically hindered ones like 2'-methylphenylalanine, often necessitates optimization of these standard protocols. cem.com

The steric bulk introduced by the 2'-methyl group can significantly slow down both the deprotection and coupling steps. To overcome these challenges, several modifications to the standard SPPS protocol can be implemented. These include increasing reaction times, using higher concentrations of reagents, and elevating the temperature of the reaction. americanpeptidesociety.org Microwave-assisted SPPS has emerged as a particularly effective technique for driving difficult couplings to completion, especially for sterically hindered amino acids. cem.com

The automation of SPPS has revolutionized peptide synthesis, offering increased efficiency, reproducibility, and throughput. americanpeptidesociety.orgbeilstein-journals.org Automated peptide synthesizers can perform the repetitive cycles of deprotection, washing, and coupling with high precision, minimizing human error and allowing for unattended operation. americanpeptidesociety.orgnih.gov

Modern automated synthesizers often incorporate features specifically designed to handle difficult sequences, such as those containing sterically hindered residues. americanpeptidesociety.org These features can include programmable heating capabilities, such as induction heating, which can be precisely controlled to accelerate slow coupling reactions without causing unwanted side reactions. americanpeptidesociety.org The ability to perform parallel synthesis allows for the rapid production of multiple peptides simultaneously, which is invaluable for screening and optimization studies. americanpeptidesociety.orgnih.gov

The successful incorporation of sterically hindered amino acids like this compound requires strategic adaptations to the synthesis protocol. The primary challenge arises from the reduced reactivity of both the amino group of the resin-bound peptide and the carboxylic acid of the incoming amino acid due to steric hindrance. researchgate.net

Key strategies to address this include:

Extended Coupling Times: Allowing more time for the coupling reaction can help to achieve higher yields.

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can drive the reaction to completion.

Higher Reagent Excess: Using a larger excess of the activated amino acid and coupling reagents can increase the reaction rate. researchgate.net

Elevated Temperatures: As mentioned, performing the coupling at higher temperatures, often facilitated by microwave irradiation, can overcome the activation energy barrier imposed by steric hindrance. cem.com

Choice of Coupling Reagents: The selection of an appropriate coupling reagent is critical and is discussed in the following section.

Selection and Application of Amide Coupling Reagents and Conditions

The formation of the amide bond is the central reaction in peptide synthesis. For sterically hindered amino acids, the choice of coupling reagent is paramount to achieving efficient and racemization-free coupling. researchgate.netchimia.ch Standard carbodiimide (B86325) reagents are often inefficient for these challenging couplings. researchgate.net

More potent activating reagents are typically required. These are often based on phosphonium (B103445) or aminium salts that convert the protected amino acid into a highly reactive activated species. sigmaaldrich.com

| Coupling Reagent | Type | Key Features |

| HATU | Aminium Salt | Highly efficient for hindered couplings due to the formation of a reactive OAt ester. sigmaaldrich.com |

| HCTU | Aminium Salt | Forms a more reactive O-6-ClBt ester compared to HBTU. sigmaaldrich.com |

| PyAOP | Phosphonium Salt | Similar to HATU, it generates a highly reactive OAt ester. sigmaaldrich.com |

| PyBOP | Phosphonium Salt | A well-established reagent for difficult couplings, forming an OBt ester. sigmaaldrich.com |

| COMU | Aminium Salt | Based on the Oxyma Pure leaving group, it is a highly effective coupling reagent. sigmaaldrich.com |

| PyOxim | Another Oxyma-based reagent with high reactivity. sigmaaldrich.com |

The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analog, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can further enhance coupling efficiency and suppress side reactions. researchgate.net The OxymaPure family of reagents, which are used with DIC, have also been shown to be highly effective, with performance comparable to HOAt-based reagents. researchgate.net

Overcoming Synthetic Challenges and Advancements in Peptide Production

Mitigation of Common Side Reactions During Fmoc SPPS

Fmoc SPPS is a cornerstone of peptide synthesis, but it is susceptible to several side reactions that can compromise the integrity of the final product. gyrosproteintechnologies.comnih.gov Key among these are aspartimide formation, diketopiperazine formation, incomplete Fmoc deprotection, and racemization.

Aspartimide formation is a notorious side reaction in Fmoc SPPS, particularly in sequences containing aspartic acid, leading to a mixture of by-products that are difficult to separate from the target peptide. biotage.comsigmaaldrich.com This intramolecular cyclization is induced by the piperidine (B6355638) used for Fmoc deprotection. sigmaaldrich.com

Several strategies have been developed to minimize this issue:

Modification of Deprotection Conditions: The addition of an acidic additive to the piperidine deprotection solution can suppress aspartimide formation. nih.gov For instance, adding 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution has been shown to significantly reduce this side reaction. biotage.com However, the explosive nature of anhydrous HOBt necessitates its use in a wetted form, which can introduce water as a nucleophile. biotage.com A combination of 5% formic acid with the 20% piperidine in the Fmoc removal mixture can also limit the deprotonation of the peptide backbone nitrogen preceding the Asp residue. acs.org

Use of Sterically Hindered Protecting Groups: Increasing the steric bulk of the aspartic acid side-chain protecting group can effectively block the intramolecular cyclization. biotage.comiris-biotech.de Protecting groups like the 3-ethylpentyl (Epe) ester and others with increased steric demand have been shown to be more effective than the standard tert-butyl (tBu) group in preventing aspartimide formation. acs.orgiris-biotech.de For example, a newly developed Fmoc-Asp derivative, Fmoc-Asp beta-(2,3,4-trimethyl-pent-3-yl) ester, has demonstrated superior ability to reduce by-product formation compared to less bulky protecting groups. researchgate.net

Backbone Protection: Protecting the amide nitrogen of the amino acid preceding the aspartic acid residue with groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can prevent aspartimide formation. researchgate.netpeptide.com These protecting groups are typically removed during the final cleavage from the resin. peptide.com

Diketopiperazine (DKP) formation is an intramolecular cyclization that occurs at the dipeptide stage, leading to cleavage of the peptide from the resin and termination of the chain. nih.govacs.org This side reaction is particularly prevalent with sequences containing proline or other N-alkylated amino acids at the second position from the N-terminus. nih.govnih.gov The incorporation of DL-N-FMOC-2'-METHYLPHENYLALANINE, an N-alkylated amino acid, makes peptides susceptible to this side reaction.

Strategies to control DKP formation include:

Modification of the Fmoc-Deprotection Step: Standard Fmoc removal with 20% piperidine in DMF can induce significant DKP formation. nih.govacs.org Alternative deprotection cocktails, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP), have been shown to drastically reduce DKP formation. nih.govacs.org Lowering the piperidine concentration and the temperature during deprotection can also suppress this side reaction. nih.gov

Use of 2-Chlorotrityl Chloride (CTC) Resin: The steric bulk of the 2-chlorotrityl group on the resin can inhibit the formation of diketopiperazines. peptide.com

Dipeptide Coupling: Introducing the first two amino acid residues as a pre-formed dipeptide unit circumvents the susceptible dipeptide-resin intermediate stage. peptide.com

Complete removal of the Fmoc protecting group is crucial for the successful elongation of the peptide chain. Incomplete deprotection leads to deletion sequences, where one or more amino acids are missing from the final peptide. gyrosproteintechnologies.com This issue can be exacerbated by sterically hindered amino acids, like this compound, and by the aggregation of the growing peptide chain. gyrosproteintechnologies.comnih.govacs.org

Approaches to ensure complete deprotection include:

Optimizing Deprotection Conditions: Increasing the deprotection time or temperature can improve the efficiency of Fmoc removal. nih.gov However, this must be balanced against the risk of increasing other side reactions.

Use of Chaotropic Agents: The addition of chaotropes to the deprotection solution can help to disrupt secondary structures and improve solvent access to the Fmoc group. nih.gov

Alternative Bases: While piperidine is the standard, other bases like 4-methylpiperidine (B120128) (4-MP) or piperazine can be used, sometimes in combination with additives, to optimize deprotection. researchgate.netnih.gov For instance, a protocol using 20% 4-MP in DMF has been successfully employed. researchgate.net

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation step of the amino acid to be coupled. peptide.comnih.gov This is a significant concern for all amino acids but is particularly problematic for certain residues like cysteine and histidine. peptide.comresearchgate.net The activation of Fmoc-protected amino acids can lead to the formation of a racemizable intermediate. nih.gov

Methods to minimize racemization include:

Choice of Coupling Reagents: The extent of racemization is highly dependent on the coupling reagent used. nih.gov The addition of additives like HOBt, 6-Cl-HOBt, or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can suppress racemization. peptide.comdigitellinc.com

Use of Hindered Bases: Employing a hindered base like collidine (2,4,6-trimethylpyridine) during coupling can reduce the rate of racemization. researchgate.net

Microwave-Assisted Synthesis: While microwave energy can accelerate coupling, it can also increase the risk of racemization if not carefully controlled. Optimized microwave protocols often involve lower power and temperature for susceptible amino acids. researchgate.net

Alternative Protecting Groups: The development of novel amino protecting groups that are less prone to inducing racemization upon activation is an active area of research. nih.gov

Yield Optimization and Purification Considerations for Complex Peptides

The synthesis of complex peptides, especially those containing hydrophobic or modified amino acids like this compound, often results in lower yields and presents significant purification challenges. gyrosproteintechnologies.comnih.gov

Yield Optimization Strategies:

Sequence Analysis: Pre-synthesis analysis of the peptide sequence can help identify potentially difficult regions, such as those prone to aggregation. gyrosproteintechnologies.com

Capping: To prevent the formation of deletion products, unreacted amino groups can be permanently blocked by acetylation in a process called capping. This simplifies the purification of the final peptide. gyrosproteintechnologies.com

Solvent Choice: Using fresh, high-quality solvents is crucial for maximizing purity and yield. gyrosproteintechnologies.com

Disrupting Aggregation: The introduction of structural elements that disrupt hydrogen bonding, such as pseudoprolines or backbone protecting groups, can improve solubility and reduce aggregation during synthesis. peptide.com

Purification of Complex Peptides:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for purifying synthetic peptides. creative-peptides.com The choice of column (e.g., C18, C8, or phenyl), mobile phase modifiers, and gradient conditions must be optimized for each specific peptide.

Ion-Exchange Chromatography: This technique separates peptides based on their net charge and can be a valuable tool, particularly for peptides that are difficult to purify by reversed-phase HPLC.

Affinity Chromatography: For peptides with specific binding properties, affinity chromatography can provide a highly selective purification method. creative-peptides.com

The presence of N-methylated amino acids, such as in peptides derived from this compound, can impact the peptide's physicochemical properties, including its retention time in HPLC, which needs to be considered during purification method development. nih.gov

Sustainable Practices in Synthetic Peptide Chemistry

Traditional peptide synthesis, particularly at an industrial scale, generates a significant amount of chemical waste, primarily from the large volumes of solvents used for washing and coupling steps. digitellinc.comscribd.com This has driven the development of greener and more sustainable synthetic strategies.

Key areas of focus for sustainable peptide synthesis include:

Solvent Minimization:

In-situ Fmoc Removal: Combining the coupling and Fmoc removal steps into a single pot reaction eliminates the need for intermediate washing steps, significantly reducing solvent consumption. digitellinc.comrsc.org Protocols have been developed that can save up to 75% of the solvent. rsc.org

Minimal-Rinsing SPPS (MR-SPPS): This approach focuses on reducing the number and volume of solvent washes throughout the synthesis process. scribd.com

Minimal-Protection Strategies:

Minimal-Protection SPPS (MP-SPPS): This strategy utilizes amino acids with unprotected side chains where possible, such as arginine, histidine, and tyrosine. This reduces the number of synthetic steps and the use of protecting groups and cleavage reagents like trifluoroacetic acid (TFA). scribd.com

Unprotected Amino Acid Synthesis: Recent advancements have explored peptide synthesis using completely unprotected amino acids, which has the potential to dramatically reduce chemical waste and cost. chemrxiv.org

Alternative Solvents: Research is ongoing to replace hazardous solvents like DMF and dichloromethane (B109758) (DCM) with more environmentally friendly alternatives. scribd.com

By adopting these sustainable practices, the environmental impact of peptide production can be significantly reduced, making it a more cost-effective and responsible process.

Navigating Difficulties Associated with the Incorporation of Unnatural Amino Acids

The incorporation of non-canonical amino acids (ncAAs), such as the sterically hindered this compound, into peptide chains is crucial for developing novel therapeutics with enhanced properties. However, this process introduces specific difficulties beyond those of standard peptide synthesis. asm.org

A primary challenge is the accessibility of the required building blocks. nih.gov While a vast number of unnatural amino acids can be conceptualized, the commercial availability of the corresponding Fmoc-protected derivatives required for SPPS is limited and often prohibitively expensive. nih.gov This necessitates the custom synthesis of the building block, which can be a complex, multi-step process in itself. nih.gov

Even when the Fmoc-protected ncAA is available, its incorporation into a growing peptide chain is not always straightforward. The unique side chains of ncAAs can introduce steric hindrance, making the formation of the amide bond (the coupling step) more difficult and requiring careful optimization of coupling reagents and reaction conditions to avoid incomplete reactions or side reactions. asm.org The solubility of highly modified or hydrophobic ncAAs in greener solvents can also be a significant hurdle, potentially limiting the environmental benefits of these newer solvent systems. researchoutreach.org

Conformational Analysis and Structural Elucidation of Peptides Containing 2 Methylphenylalanine

Computational and Theoretical Approaches to Conformational Behavior

Computational methods provide powerful tools to explore the conformational landscape of peptides, offering insights that can be challenging to obtain through experimental means alone. wustl.edu

Molecular Dynamics (MD) Simulations for Peptide Flexibility and Folding

Molecular dynamics (MD) simulations are computational techniques that model the movement of atoms and molecules over time, providing a detailed view of peptide flexibility and folding pathways. americanpeptidesociety.org By simulating the interactions between atoms, researchers can observe how a peptide containing 2'-methylphenylalanine explores different conformations, transitions between folded and unfolded states, and identifies stable structures. wustl.eduamericanpeptidesociety.org These simulations are instrumental in understanding the early events of protein folding and can help predict the conformational biases of peptide fragments. nih.gov

Recent advancements, including enhanced sampling techniques and the use of powerful computing hardware, have extended the timescales accessible to MD simulations, allowing for the study of slower folding events. americanpeptidesociety.org Different force fields, which are sets of parameters describing the potential energy of the system, can be employed in MD simulations to model the behavior of peptides. researchgate.net The choice of force field can significantly impact the simulation results, highlighting the importance of selecting one that accurately represents the system under study. researchgate.net

| Simulation Technique | Key Insights Provided | Relevant Research Focus |

|---|---|---|

| Replica-Exchange Molecular Dynamics (REMD) | Thermodynamics of peptide formation, overcoming sampling limitations. wustl.edu | Studying the folding of beta-hairpin peptides. wustl.edu |

| Parallel Replica Dynamics (PRD) | Kinetics of peptide formation. wustl.edu | Characterizing early events in protein folding. nih.gov |

| Conventional MD with Implicit Solvent | Identification of preferred conformations and folding initiation sites. nih.gov | Simulating peptide fragments to identify conformational biases. nih.gov |

Density Functional Theory (DFT) Studies on Molecular Conformations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. In the context of peptides containing 2'-methylphenylalanine, DFT calculations are employed to determine the relative energies of different conformers and to analyze the effects of the methyl group on the peptide's geometry. nih.govrsc.org These calculations can provide highly accurate information about the preferred conformations in the gas phase or in environments that mimic solvents. nih.govnih.gov

DFT studies have been instrumental in understanding how modifications to amino acid side chains, such as methylation, can alter conformational freedom. nih.gov For instance, while methylation of some residues can increase conformational flexibility, further modifications can lead to significant steric crowding, severely restricting the accessible conformational space. nih.gov

| DFT Functional/Method | Application | Key Findings |

|---|---|---|

| B3LYP/6-31+G** | Calculating Ramachandran maps of modified phenylalanine analogs. nih.gov | Demonstrated that β-methylation can unexpectedly increase conformational freedom, but additional modifications can severely restrict it. nih.gov |

| Composite Wave-Function Methods | Accurate computation of conformational and spectroscopic properties of aromatic amino acids. nih.gov | Provided close matches to experimental data for the most stable conformers of phenylalanine and tyrosine. nih.gov |

| Solid-State DFT | Crystal structure determination from powder X-ray diffraction data. rsc.org | Enabled the determination of complex molecular crystal structures not amenable to conventional methods. rsc.org |

Ramachandran Plot Analysis for Backbone Torsion Angles and Secondary Structure Prediction

The Ramachandran plot is a fundamental tool in structural biology for visualizing the sterically allowed regions for the backbone dihedral angles (phi, φ, and psi, ψ) of amino acid residues in a peptide or protein. peptideweb.comwikipedia.org By plotting the (φ, ψ) combinations for each residue in a peptide containing 2'-methylphenylalanine, researchers can assess the quality of a computationally generated model and predict the likely secondary structure elements, such as α-helices and β-sheets. peptideweb.comyoutube.com

The introduction of the bulky methyl group in 2'-methylphenylalanine is expected to restrict the accessible regions of the Ramachandran plot for this residue and potentially for neighboring residues as well. researchgate.net This restriction can favor specific secondary structures. A good quality model of a peptide should have the vast majority of its residues in the most favored regions of the Ramachandran plot. peptideweb.com

Analysis of Side-Chain Rotamer Preferences and Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds play a critical role in stabilizing specific peptide conformations. The altered side-chain orientation of 2'-methylphenylalanine can affect the formation of these hydrogen bonds, either by creating new possibilities or by disrupting existing ones. nih.gov

| Analytical Focus | Methodology | Key Insights |

|---|---|---|

| Side-Chain Rotamer Preferences | Bayesian statistical analysis of Protein Data Bank entries. nih.govnih.gov | Provides rotamer populations and average χ angles for a full range of φ, ψ values. nih.govnih.gov |

| Intramolecular Hydrogen Bonding | Analysis of low-energy conformers from computational studies. nih.gov | Identifies stabilizing interactions between the backbone and side chains. nih.gov |

| Aromatic Side-Chain Perturbations | Analysis of χ2 angles in aromatic residues. | Reveals how interactions with the backbone can push χ2 angles away from ideal values. |

Computational Studies on Noncovalent Interactions Influencing Peptide Stability

Studies have shown that interactions such as n → π* interactions, where a lone pair of electrons on one atom interacts with the empty π* orbital of an adjacent carbonyl group, can significantly contribute to peptide stability. nih.gov The presence of the 2'-methyl group could modulate such interactions, further influencing the conformational landscape.

Experimental Spectroscopic and Structural Characterization Methods

Experimental techniques are essential for validating the conformational models derived from computational studies and for providing direct structural information. A combination of spectroscopic and high-resolution structural methods is typically employed.

A variety of biophysical characterization methods are used to confirm the higher-order structure of peptides. biopharmaspec.com These include:

Circular Dichroism (CD) Spectroscopy: CD is a powerful technique for rapidly assessing the secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the peptide's backbone conformation and hydrogen bonding patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional and two-dimensional NMR experiments can provide detailed information about the three-dimensional structure of a peptide in solution, including interatomic distances through the Nuclear Overhauser Effect (NOE), and backbone and side-chain torsion angles.

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides the most detailed and accurate three-dimensional structure of a peptide at atomic resolution.

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for verifying the identity and purity of synthetic peptides. nih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. nih.gov Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence. nih.gov

By integrating computational and experimental approaches, a comprehensive picture of the conformational behavior and structural features of peptides containing 2'-methylphenylalanine can be achieved, facilitating the design of new peptides with tailored properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for determining the three-dimensional structure of peptides in a solution state, which often approximates physiological conditions. uzh.chchemrxiv.org For peptides containing 2'-Methylphenylalanine, NMR provides detailed insights at an atomic level into the conformational preferences and dynamics that are influenced by the sterically demanding ortho-methylated phenyl ring. chemrxiv.orgnih.gov

The process of determining a peptide's solution structure by NMR involves several steps. uzh.ch Initially, one-dimensional (1D) ¹H NMR spectra are acquired to get a general overview of the sample's purity and folding. nih.gov Subsequently, a series of two-dimensional (2D) NMR experiments are performed to assign all the proton resonances to specific amino acid residues within the peptide sequence. nih.govnih.gov

Key experiments for this purpose include:

Total Correlation Spectroscopy (TOCSY): This experiment establishes through-bond scalar couplings between protons within the same amino acid residue. It creates a "fingerprint" for each amino acid's spin system, allowing for unambiguous identification of residues like valine, leucine, and the 2'-Methylphenylalanine itself. chemrxiv.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue. uzh.ch The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation. For peptides with 2'-Methylphenylalanine, NOEs between the methyl protons of the modified residue and protons on adjacent residues are particularly informative for defining the local conformation.

Once assignments and distance restraints are collected, they are used as input for computational structure calculation programs. These programs generate an ensemble of conformations that are consistent with the experimental NMR data, providing a dynamic picture of the peptide in solution. nih.gov The table below shows representative ¹H NMR data used in conformational analysis.

| Parameter | Description | Typical Application in Peptides with 2'-Methylphenylalanine |

|---|---|---|

| Chemical Shift (δ) | The resonance frequency of a nucleus relative to a standard. It is highly sensitive to the local electronic environment. | Shifts in backbone amide (NH) and alpha-proton (Hα) signals can indicate the presence of secondary structures like helices or β-sheets. researchgate.net |

| ³JNHCαH Coupling Constant | The through-bond scalar coupling between the amide proton and the alpha-proton. Its magnitude is related to the backbone dihedral angle φ via the Karplus equation. | Values of ~4 Hz are typical for α-helices, while values of ~9 Hz are characteristic of extended β-sheets. researchgate.net |

| Nuclear Overhauser Effect (NOE) | Through-space magnetization transfer between spatially close protons. | Sequential Hα(i) to NH(i+1) NOEs indicate an extended conformation, while sequential NH(i) to NH(i+1) NOEs are hallmarks of helical structures. scispace.com |

Application of Mass Spectrometry (MS) in Structural Confirmation

The most powerful MS technique for peptide sequencing is tandem mass spectrometry (MS/MS). nih.gov The general workflow involves:

Ionization: The peptide sample is ionized, most commonly using Electrospray Ionization (ESI), and introduced into the mass spectrometer.

Precursor Ion Selection: The intact, ionized peptide (the precursor ion) is selected based on its mass-to-charge (m/z) ratio.

Fragmentation: The selected precursor ions are fragmented inside the mass spectrometer, typically through collision-induced dissociation (CID), where they collide with inert gas molecules. youtube.com This process breaks the peptide backbone at the amide bonds in a predictable manner.

Fragment Ion Analysis: The masses of the resulting fragment ions are measured.

Fragmentation primarily produces two types of ions: b-ions , which contain the N-terminus, and y-ions , which contain the C-terminus. youtube.com By analyzing the mass differences between successive ions in the b-series or y-series, the sequence of amino acids can be deduced, as the mass difference corresponds to the mass of a single amino acid residue. youtube.com This method is highly sensitive and can confirm the sequence of peptides even when they contain non-standard residues like 2'-Methylphenylalanine. biognosys.comnih.gov

The following table illustrates a hypothetical MS/MS fragmentation pattern for a tripeptide containing 2'-Methylphenylalanine (MePhe).

| Sequence | Ion Type | Fragment | Calculated Mass (Da) |

|---|---|---|---|

| Ala-MePhe-Gly | b-ions | b₁ (Ala) | 72.04 |

| b₂ (Ala-MePhe) | 233.13 | ||

| y-ions | y₁ (Gly) | 58.03 | |

| y₂ (MePhe-Gly) | 219.12 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for obtaining high-resolution, atomic-level structural information of molecules in the solid state. nih.gov For peptides containing 2'-Methylphenylalanine, this technique can reveal precise details about bond lengths, bond angles, torsional angles, and the specific intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. mdpi.com

The process involves several key stages:

Crystallization: The first and often most challenging step is to grow a well-ordered, single crystal of the peptide. This involves screening various conditions (solvents, precipitants, temperature) to induce the peptide to pack into a regular crystalline lattice.

Data Collection: The crystal is exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern that is recorded by a detector. nih.gov

Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to generate an electron density map of the molecule. A molecular model is then built into this map and refined to best fit the experimental data, resulting in a final, highly accurate three-dimensional structure. nih.gov

The resulting crystal structure provides a static snapshot of the peptide's conformation in the solid state. This can be compared with the solution-state ensemble from NMR to understand the molecule's conformational flexibility. For peptides with 2'-Methylphenylalanine, crystallographic data can definitively show how the ortho-methyl group orients itself relative to the peptide backbone and how it influences the packing of molecules in the crystal lattice. mdpi.com

The table below provides an example of the kind of data obtained from a successful X-ray crystallography experiment.

| Crystallographic Parameter | Description | Example Value |

|---|---|---|

| Space Group | Describes the symmetry of the crystal's unit cell. | P2₁2₁2₁ |

| Cell Dimensions (Å) | The lengths of the edges (a, b, c) and the angles (α, β, γ) of the unit cell. | a=10.2, b=15.5, c=25.1, α=β=γ=90° |

| Resolution (Å) | A measure of the level of detail in the electron density map. Lower numbers indicate higher resolution. | 1.5 Å |

| R-factor / R-free | Indicators of the quality of the fit between the crystallographic model and the experimental diffraction data. | 0.18 / 0.21 |

Applications of Dl N Fmoc 2 Methylphenylalanine in Peptidomimetic Design and Drug Discovery

Principles of Peptidomimetic Design Utilizing 2'-Methylphenylalanine

Peptidomimetics are designed to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low bioavailability. nih.gov The incorporation of non-proteinogenic amino acids like 2'-methylphenylalanine is a key strategy in this endeavor.

Rational Design for Enhanced Conformational Restriction and Metabolic Stability

A primary goal in peptidomimetic design is to create molecules with a well-defined three-dimensional structure, as this can lead to higher receptor affinity and selectivity. nih.govnih.gov The introduction of a methyl group at the ortho (2') position of the phenyl ring of phenylalanine, as in 2'-methylphenylalanine, imposes significant steric hindrance. This steric bulk restricts the rotational freedom (torsion angles) around the chi (χ) angles of the amino acid side chain, as well as influencing the peptide backbone conformation (phi (φ) and psi (ψ) angles). This conformational constraint can lock the peptide into a bioactive conformation, which is the specific shape it must adopt to bind to its biological target. nih.gov

Furthermore, this structural rigidity enhances the metabolic stability of the peptide. researchgate.net Proteolytic enzymes, which are responsible for the degradation of peptides in the body, recognize and cleave specific peptide sequences with particular conformations. By altering the natural conformation and introducing steric shields, the modified peptide becomes a poor substrate for these enzymes, thus prolonging its half-life in the body. nih.gov The rational design of such modifications can transform a transient peptide signal into a stable and effective therapeutic agent. ethz.ch

| Modification Strategy | Primary Effect | Consequence for Peptidomimetic |

| Ortho-methylation (2'-Me) | Steric hindrance on the phenyl ring | Restricts side-chain and backbone rotation, leading to a more defined conformation. |

| Conformational Constraint | Pre-organization into bioactive shape | Increased binding affinity and selectivity for the target receptor or enzyme. |

| Altered 3D Structure | Reduced recognition by proteases | Enhanced resistance to enzymatic degradation, leading to improved metabolic stability. |

This table provides a summary of the strategic advantages of incorporating 2'-methylphenylalanine into peptidomimetic structures.

Influence of N-Methylation on Peptide Bioavailability and Half-Life

The "N-FMOC" designation in DL-N-FMOC-2'-METHYLPHENYLALANINE indicates that the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis. nih.govsigmaaldrich.com The "N" also signifies that the backbone amide nitrogen is methylated. N-methylation is a powerful tool in peptidomimetic chemistry with profound effects on a peptide's properties. nih.gov

One of the most significant benefits of N-methylation is the improvement of a peptide's pharmacokinetic profile. nih.gov The methylation of the amide backbone nitrogen atom eliminates its ability to act as a hydrogen bond donor. This reduction in hydrogen bonding potential decreases the molecule's polarity and can mask polar surfaces, which in turn can enhance its ability to cross biological membranes. nih.govresearchgate.net

Moreover, N-methylation provides steric shielding against peptidases that would otherwise cleave the amide bond, thereby significantly increasing the metabolic stability and in vivo half-life of the peptide. nih.govnih.gov For instance, the immunosuppressant drug cyclosporine A, a naturally occurring cyclic peptide with multiple N-methylated residues, exhibits excellent oral bioavailability, a property that has inspired the widespread use of N-methylation in drug design. nih.govnih.gov The combination of N-methylation and side-chain modification in 2'-methylphenylalanine can synergistically enhance a peptide's drug-like properties. nih.gov

Strategies for Improving Cell Permeability of Peptide Analogs

A major hurdle for many peptide-based drugs is their inability to cross cell membranes to reach intracellular targets. nih.govunc.edu The incorporation of modified amino acids like N-methyl-2'-methylphenylalanine is part of a broader strategy to enhance cell permeability. unc.edunih.gov

Strategies to improve the cell permeability of peptide analogs often focus on reducing the polar surface area and increasing lipophilicity, while maintaining a balance to ensure aqueous solubility. Key approaches include:

Backbone N-methylation: As discussed, this modification removes a hydrogen bond donor, which can facilitate passive diffusion across the lipid bilayer of cell membranes. nih.govnih.gov

Cyclization: Linking the N- and C-termini of a peptide can reduce its flexibility and shield polar amide groups within the core of the molecule, presenting a more hydrophobic exterior. nih.govunc.edu

Computational models and experimental assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are used to predict and measure the cell permeability of newly designed peptidomimetics. researchgate.netmdpi.com The goal is to design molecules that can adopt a "chameleonic" character, exposing polar groups in aqueous environments and masking them in the nonpolar environment of the cell membrane. nih.gov

Biomedical and Therapeutic Applications of 2'-Methylphenylalanine-Incorporated Peptidomimetics

The enhanced properties of peptidomimetics containing 2'-methylphenylalanine make them attractive candidates for the development of a wide range of therapeutic agents.

Development of Enzyme Inhibitors (e.g., Proteases, Kinases, Methyltransferases, Topoisomerases)

Enzyme inhibitors are a major class of drugs used to treat a variety of diseases, from infections to cancer. ku.edu Peptidomimetics can be designed to mimic the substrate of an enzyme, binding to its active site with high affinity and blocking its activity. nih.gov

The incorporation of 2'-methylphenylalanine can be particularly advantageous in the design of enzyme inhibitors. The constrained conformation imposed by the 2'-methyl group can lead to a more precise fit within the enzyme's binding pocket, resulting in higher potency and selectivity. For example, in the design of protease inhibitors, a peptidomimetic containing this modified amino acid could be tailored to block the activity of a specific protease involved in a disease process. Research on dipeptides with other sterically constrained phenylalanine analogs, such as 2,3-methanophenylalanine, has shown their potential to act as effective and stable competitive inhibitors of enzymes like chymotrypsin. nih.gov This suggests that 2'-methylphenylalanine could be similarly employed to create potent and specific enzyme inhibitors. The enhanced metabolic stability of such peptidomimetics ensures that they can exert their inhibitory effect for a longer duration. nih.gov

| Enzyme Class | Therapeutic Area | Potential Role of 2'-Methylphenylalanine Peptidomimetics |

| Proteases | Virology, Oncology, Inflammation | Design of potent and selective inhibitors with improved metabolic stability. |

| Kinases | Oncology, Inflammatory Diseases | Development of inhibitors that target the ATP-binding site with high specificity. |

| Methyltransferases | Epigenetics, Oncology | Creation of substrate-mimicking inhibitors to modulate gene expression. |

| Topoisomerases | Oncology, Infectious Diseases | Design of agents that interfere with DNA replication in cancer cells or pathogens. nih.gov |

This table illustrates the potential applications of 2'-methylphenylalanine-containing peptidomimetics in the development of various enzyme inhibitors.

Design of Receptor Agonists and Antagonists

Peptide hormones and neurotransmitters regulate a vast array of physiological processes by binding to specific receptors on the cell surface. nih.gov Peptidomimetics can be designed to act as either agonists (which activate the receptor) or antagonists (which block the receptor's activity), providing a powerful means to modulate these pathways for therapeutic benefit. nih.govresearchgate.net

The design of receptor-targeted peptidomimetics is highly dependent on achieving the correct three-dimensional arrangement of key pharmacophoric groups. nih.gov The conformational rigidity imparted by 2'-methylphenylalanine can be instrumental in orienting the other amino acid side chains in the precise manner required for high-affinity binding to a target receptor. nih.gov

For example, a peptidomimetic containing 2'-methylphenylalanine could be developed as an antagonist for a receptor that is overactive in a particular disease state. The unique conformation of the peptidomimetic would allow it to bind tightly to the receptor without triggering the downstream signaling cascade, thereby blocking the action of the natural ligand. nih.gov Conversely, by fine-tuning the structure, it may be possible to create an agonist that activates the receptor more potently or selectively than the endogenous ligand. The alteration of a phenylalanine residue in opioid peptides has been shown to switch the activity from agonism to antagonism, highlighting the critical role of such modifications. nih.gov The improved stability and bioavailability of these peptidomimetics make them more viable as drug candidates compared to their natural peptide counterparts. nih.gov

Research in Anti-Cancer and Anti-Proliferative Agents

The incorporation of unnatural amino acids into peptide sequences is a key strategy in the development of novel anti-cancer and anti-proliferative agents. The unique structural and physicochemical properties of this compound make it a valuable building block in this endeavor. The introduction of a methyl group onto the phenyl ring of phenylalanine can significantly influence the peptide's conformation, hydrophobicity, and interaction with biological targets, such as cancer cell membranes and specific proteins involved in cell proliferation.

Research in this area often focuses on designing peptides that can selectively disrupt the membranes of cancer cells or interfere with intracellular pathways crucial for tumor growth. The increased hydrophobicity imparted by the 2'-methyl group can enhance the peptide's ability to partition into the lipid bilayer of cancer cell membranes, which often possess a different lipid composition and a more negative surface charge compared to healthy cells. frontiersin.org This can lead to membrane destabilization and cell lysis.

Moreover, the conformational constraints imposed by the methyl group can lead to peptides with more defined secondary structures, such as α-helices or β-sheets. These well-defined structures are often crucial for specific interactions with protein targets. For instance, a stabilized α-helical conformation can be optimal for inserting into and disrupting the mitochondrial membrane, a key event in inducing apoptosis (programmed cell death) in cancer cells.

It has been observed that the incorporation of phenylalanine itself can sometimes enhance the anti-cancer activity of peptides. nih.gov The addition of a methyl group, as in 2'-methylphenylalanine, is hypothesized to further augment this effect by increasing the steric bulk and modifying the electronic properties of the aromatic side chain, potentially leading to stronger and more specific interactions with hydrophobic pockets in target proteins.

While direct studies on peptides exclusively containing this compound are emerging, the principles derived from research on similar modified peptides provide a strong rationale for its use. The following table summarizes the potential effects of incorporating 2'-methylphenylalanine into anti-cancer peptides based on established research principles.

| Feature Modified by 2'-Methylphenylalanine | Potential Impact on Anti-Cancer Activity | Relevant Research Principle |

| Increased Hydrophobicity | Enhanced partitioning into and disruption of cancer cell membranes. | Cancer cell membranes often have altered lipid compositions, making them more susceptible to disruption by hydrophobic peptides. frontiersin.org |

| Conformational Rigidity | Stabilization of secondary structures (e.g., α-helices) that are crucial for activity. | Well-defined conformations are often required for specific interactions with biological targets, such as Bcl-2 family proteins that regulate apoptosis. |

| Steric Hindrance | Altered binding affinity and selectivity for target proteins. | The methyl group can create a better fit into hydrophobic binding pockets or, conversely, prevent binding to off-target proteins, thereby increasing specificity. |

| Modified Electronic Properties | Changes in π-π stacking and cation-π interactions with target molecules. | The electron-donating nature of the methyl group can influence non-covalent interactions that are critical for peptide-protein and peptide-membrane binding. |

Studies on Antimicrobial and Antiviral Peptides

The unique structural characteristics of this compound also position it as a valuable component in the design of novel antimicrobial and antiviral peptides. The fight against drug-resistant pathogens necessitates the development of new therapeutic agents, and peptides incorporating unnatural amino acids offer a promising avenue.

The conformational constraints imposed by the 2'-methyl group can also play a crucial role. By promoting a more stable and defined secondary structure, such as an amphipathic α-helix, the peptide can more effectively segregate its hydrophobic and hydrophilic residues. This amphipathicity is a hallmark of many potent AMPs, allowing the hydrophobic face to interact with the lipid core of the membrane while the hydrophilic face interacts with the lipid headgroups and the aqueous environment.

In the realm of antiviral peptides, the incorporation of 2'-methylphenylalanine can be advantageous for targeting viral entry and replication processes. For instance, peptides designed to inhibit the fusion of viral and host cell membranes often need to adopt specific conformations to bind to viral proteins, such as the spike protein of coronaviruses. scienceopen.com The conformational rigidity imparted by 2'-methylphenylalanine can help in pre-organizing the peptide into the required bioactive conformation, leading to higher binding affinity and inhibitory potency.

The following table outlines the potential contributions of 2'-methylphenylalanine to the properties of antimicrobial and antiviral peptides.

| Property Enhanced by 2'-Methylphenylalanine | Implication for Antimicrobial/Antiviral Activity | Supporting Rationale |

| Increased Hydrophobicity | Enhanced binding to and disruption of microbial membranes. | The lipid composition of microbial membranes makes them susceptible to interaction with hydrophobic molecules. nih.gov |

| Strengthened Membrane Anchoring | More efficient peptide insertion and pore formation in bacterial membranes. | Phenylalanine residues are known to act as membrane anchors; the methyl group can enhance this effect. nih.gov |

| Stabilized Secondary Structure | Improved amphipathicity, leading to more effective membrane disruption. | A well-defined amphipathic structure is crucial for the mechanism of action of many antimicrobial peptides. |

| Enhanced Proteolytic Stability | Increased resistance to degradation by host or microbial proteases. | The unnatural amino acid structure can hinder recognition and cleavage by proteases, prolonging the peptide's half-life. |

| Improved Binding to Viral Proteins | Higher affinity and specificity for viral targets, such as fusion proteins. | Conformational constraint can lead to a more favorable pre-organization for binding. scienceopen.com |

Utility as Biochemical Probes and Research Tools

Beyond its therapeutic potential, this compound serves as a versatile tool in biochemical and biophysical research. Its unique properties allow for the probing of complex biological processes at a molecular level.

Site-Specific Isotopic Labeling for Biophysical Investigations

Site-specific isotopic labeling is a powerful technique, particularly in nuclear magnetic resonance (NMR) spectroscopy, for studying the structure, dynamics, and interactions of proteins and peptides. The ability to introduce isotopes such as ¹³C, ¹⁵N, and ²H at specific positions within a biomolecule can simplify complex NMR spectra and provide detailed information about the local environment of the labeled site.

This compound is well-suited for this application. The Fmoc protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for the straightforward incorporation of the amino acid at any desired position in a peptide chain. acs.org By synthesizing this compound with isotopic labels in the methyl group (¹³CH₃ or ¹³CD₃) or at specific positions on the aromatic ring, researchers can create highly specific probes.

The methyl group of 2'-methylphenylalanine is a particularly attractive target for labeling. Methyl groups have favorable relaxation properties in NMR, which can lead to sharper signals and higher sensitivity, even in large protein complexes. researchgate.net This makes methyl-labeled 2'-methylphenylalanine an excellent probe for studying the dynamics of the peptide backbone and the interactions of the aromatic side chain.

The following table details the types of isotopic labeling possible with this compound and their applications in biophysical studies.

| Isotopic Labeling Strategy | Labeled Moiety | Application in Biophysical Investigation |

| ¹³C-labeling | Methyl group (¹³CH₃) | Probing local dynamics and interactions via ¹³C NMR; simplifies spectra and enhances sensitivity. researchgate.net |

| ¹³C and ²H-labeling | Methyl group (¹³CD₃) | Further simplification of NMR spectra and reduction of relaxation pathways, allowing for more precise dynamic measurements. |

| ¹³C-labeling | Aromatic ring | Studying π-π and cation-π interactions with other aromatic residues or ligands. |

| ¹⁵N-labeling | Amide nitrogen | Investigating hydrogen bonding and backbone dynamics through ¹H-¹⁵N HSQC experiments. |

Probing Protein Structure, Dynamics, and Ligand Binding Interactions

The incorporation of this compound into peptides can provide valuable insights into protein structure, dynamics, and ligand binding interactions. The methyl group on the phenyl ring acts as a sensitive local probe, reporting on its environment through changes in its NMR chemical shift.

One of the key applications is in the study of methyl-π interactions, which are important non-covalent interactions in protein folding and ligand binding. nih.govresearchgate.net By incorporating 2'-methylphenylalanine into a peptide that binds to a protein, researchers can use NMR to monitor the chemical shift of the methyl protons. A significant change in the chemical shift upon binding can indicate a close proximity to an aromatic ring on the protein, providing direct evidence of a methyl-π interaction.

Furthermore, the steric bulk of the methyl group can be used to probe the stringency of a binding pocket. By comparing the binding affinity of a peptide containing 2'-methylphenylalanine with that of a peptide containing unsubstituted phenylalanine, researchers can infer whether the binding pocket can accommodate the additional methyl group. This provides valuable information about the size and shape of the binding site, which can guide the design of more potent and selective ligands.

The conformational constraints imposed by 2'-methylphenylalanine can also be used to study the structural requirements for peptide function. By systematically replacing residues in a peptide with 2'-methylphenylalanine, researchers can determine which regions of the peptide require flexibility and which require a more rigid conformation for activity.

Integration into Functional Biomaterials and Nanostructures

The self-assembly of small molecules, particularly peptides, into well-ordered nanostructures is a rapidly advancing field with significant potential in materials science and biomedicine. Fmoc-protected amino acids and dipeptides are well-known for their ability to self-assemble into a variety of nanostructures, including nanofibers, nanotubes, and hydrogels. manchester.ac.ukreading.ac.uk The incorporation of this compound into such systems offers a means to tune the properties of the resulting biomaterials.

The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones and π-π stacking of the aromatic Fmoc groups. The properties of the amino acid side chains play a crucial role in modulating these interactions and determining the morphology of the resulting nanostructures.

These tunable biomaterials have a wide range of potential applications. For instance, hydrogels formed from the self-assembly of Fmoc-2'-methylphenylalanine-containing peptides could be used for 3D cell culture, providing a scaffold that mimics the extracellular matrix. scienceopen.comresearchgate.net They could also be used for the controlled release of drugs, with the drug molecules encapsulated within the nanofibrous network of the hydrogel. nih.gov The specific properties of these materials can be tailored by adjusting the peptide sequence and the self-assembly conditions.

The following table summarizes the influence of incorporating 2'-methylphenylalanine on the properties of self-assembling peptide biomaterials.

| Property | Influence of 2'-Methylphenylalanine | Potential Application |

| Nanostructure Morphology | Alters the packing of self-assembling units, affecting fiber diameter and shape. researchgate.net | Creation of scaffolds with specific topographies for tissue engineering. |

| Hydrogel Mechanical Strength | Modifies the stiffness and viscoelasticity of the hydrogel. researchgate.net | Development of hydrogels with tailored mechanical properties for specific cell types in 3D culture. |

| Hydrophobicity | Increases the hydrophobicity of the self-assembling peptide. | Enhanced encapsulation and controlled release of hydrophobic drugs. nih.gov |

| Biocompatibility | Generally high due to the peptide nature of the building blocks. | Use as biocompatible scaffolds for regenerative medicine and drug delivery. scienceopen.comresearchgate.net |

Future Directions and Emerging Research Opportunities

Innovation in Synthetic Methodologies for Expanded Unnatural Amino Acid Libraries

The full potential of incorporating UAAs such as 2'-methylphenylalanine into peptides is intrinsically linked to the accessibility and diversity of the UAA building blocks themselves. While the synthesis of standard amino acids is well-established, the creation of diverse UAA libraries presents ongoing challenges, including cost and scalability. bioascent.com However, recent innovations in both chemical and biological synthesis are set to revolutionize this field.

Chemical Synthesis: New and more efficient chemical routes are continuously being developed to overcome the limitations of traditional methods like the Strecker synthesis, which often involves toxic reagents and has limited functional group compatibility. bioascent.com Recent advancements focus on:

Asymmetric Synthesis: Photoredox-mediated C–O bond activation of aliphatic alcohols is a novel, atom-economical approach for the asymmetric synthesis of unnatural α-amino acids. rsc.org

Catalytic Methods: The use of inexpensive and abundant metals like iron as catalysts in diastereoselective synthesis is a promising avenue for creating chiral α-amino acids. nih.gov

Decarboxylative Cross-Coupling: An electrocatalytic platform using silver and nickel has been shown to enable the decarboxylative cross-coupling of glutamate (B1630785) and aspartate derivatives with a wide array of heteroaryl halides, providing a new route to a library of UAAs. bioascent.com

Biocatalytic and Bioengineering Approaches: Beyond traditional chemistry, biological systems are being engineered to produce a vast array of UAAs.

Enzymatic Synthesis: Biocatalytic methods, including kinetic resolution and asymmetric synthesis, are being employed to produce enantiomerically pure UAAs. nih.gov While kinetic resolution has a theoretical yield limit of 50%, asymmetric synthesis can achieve a theoretical yield of 100%. nih.gov

Genetic Code Expansion: A significant area of innovation involves reprogramming the genetic code of organisms to enable the ribosomal synthesis of peptides containing multiple, distinct UAAs. acs.org This has been demonstrated by reassigning sense codons to unnatural amino acid analogues. acs.org This approach not only allows for the in vivo production of UAA-containing proteins but also enables the creation of massive libraries for screening. acs.orgacs.org

Cell-Free Protein Synthesis: Systems like the One Pot PURE system are being adapted to efficiently incorporate UAAs at specific sites in proteins, offering a cost-effective and highly customizable platform for generating novel proteins and peptides. in-part.com

These evolving synthetic strategies are crucial for expanding the available toolkit of UAAs, making compounds like DL-N-FMOC-2'-methylphenylalanine and a vast number of other novel building blocks more accessible for research and development.

| Synthetic Innovation | Description | Key Advantages |

| Photoredox-Mediated Synthesis | Uses light and a photocatalyst to drive the asymmetric synthesis of UAAs from readily available alcohols. rsc.org | Atom-economical, redox-neutral process. rsc.org |

| Electrocatalytic Cross-Coupling | Employs silver and nickel catalysts for the decarboxylative coupling of amino acid precursors with heteroaryl halides. bioascent.com | Circumvents multi-step synthesis and the use of organometallic reagents. bioascent.com |

| Genetic Code Expansion | Reassigns codons in the genetic code to direct the ribosomal incorporation of unnatural amino acids. acs.orgwikipedia.org | Enables in vivo synthesis and the creation of vast peptide libraries. acs.orgacs.org |

| Cell-Free Synthesis Systems | Utilizes reconstituted translation systems to produce proteins with site-specifically incorporated UAAs. in-part.com | Reduced cost, less batch-to-batch variability, and precise control over protein sequence. in-part.com |

Advanced Computational Design and Predictive Modeling for 2'-Methylphenylalanine-Containing Peptidomimetics

The rational design of peptidomimetics containing 2'-methylphenylalanine and other UAAs is increasingly reliant on sophisticated computational tools. These methods allow researchers to predict the structural and functional consequences of incorporating a UAA before undertaking laborious synthesis and experimental testing.

Structure Prediction and Conformational Analysis: The introduction of a sterically demanding residue like 2'-methylphenylalanine significantly influences the peptide backbone's conformational landscape.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for exploring the conformational preferences of peptides containing UAAs, helping to understand how these modifications stabilize specific secondary structures like β-turns. researcher.life

Hybrid QM/MM Methods: For complex structures, combined quantum mechanics/molecular mechanics (QM/MM) methods can provide a more accurate description of the electronic and structural properties, which is particularly useful for peptides with unusual residues. byu.edu

Advanced Prediction Algorithms: While traditional protein structure prediction methods may not be suitable for peptides with many UAAs, new computational pipelines are being developed to accurately generate structures of macrocyclic peptides. youtube.com The remarkable accuracy of models like AlphaFold2 in predicting protein-peptide complex structures also holds promise for designing UAA-containing peptides that bind to specific protein targets. biorxiv.org

Predictive Modeling of Bioactivity: Beyond structure, computational models are being developed to predict the biological activity of novel peptidomimetics.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to predict the binding affinity of peptides to targets like MHC class II molecules. nih.gov Bayesian regularized neural networks have proven to be robust tools for this purpose. nih.gov

Machine Learning and AutoML: Automated machine learning (AutoML) systems are being developed to accelerate the creation of custom bioactivity predictors for peptides. nih.gov These models can be trained to predict a wide range of properties, from antimicrobial activity to receptor binding. youtube.com Transformer-based models like Pep2Vec are being designed to create interpretable vector representations of peptide sequences to predict MHC presentation and identify potential contaminants in ligandome datasets. biorxiv.org